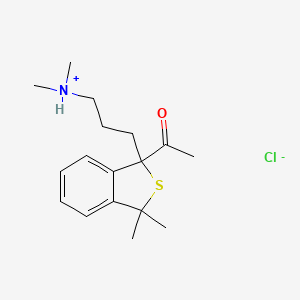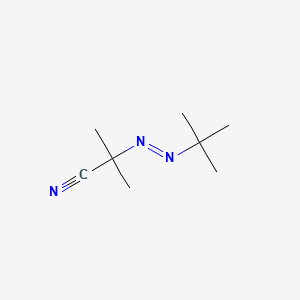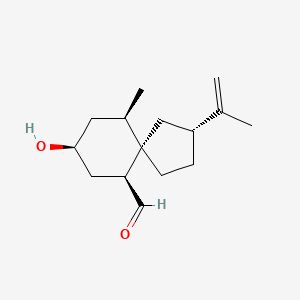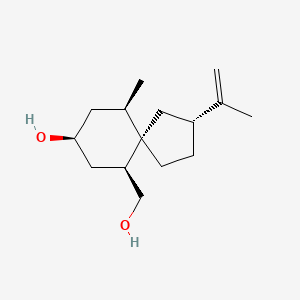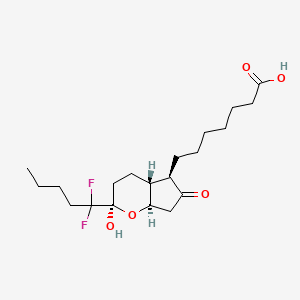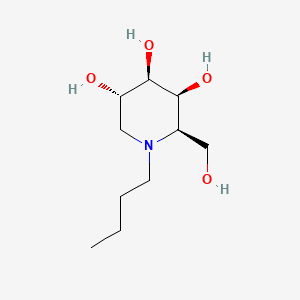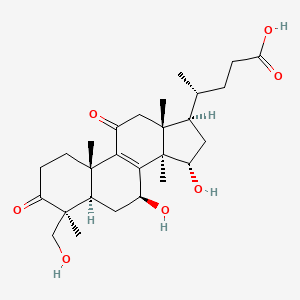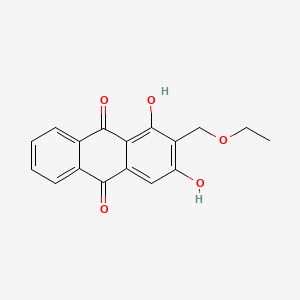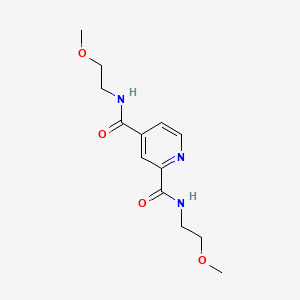
Lufironil
描述
路菲罗尼尔是一种小分子药物,最初由赛诺菲开发。它被称为脯氨酸4-羟化酶α抑制剂,这意味着它抑制脯氨酸4-羟化酶α。这种酶在胶原蛋白中脯氨酸残基的羟化中起着至关重要的作用,这对胶原蛋白三螺旋结构的稳定性至关重要。 路菲罗尼尔已被研究用于治疗纤维化、肝炎和肝硬化的潜在治疗应用 .
准备方法
路菲罗尼尔可以通过多步合成过程合成。合成路线包括用亚硫酰氯在甲苯中处理2,4-吡啶二羧酸,然后与2-甲氧基乙胺反应。 该反应可以在二噁烷或甲苯中进行,并在三乙胺存在下进行
化学反应分析
路菲罗尼尔经历各种化学反应,包括:
氧化: 路菲罗尼尔可以在特定条件下被氧化,导致形成氧化衍生物。
取代: 路菲罗尼尔可以参与取代反应,其中分子上的官能团被其他基团取代。这些反应的常用试剂包括卤素和亲核试剂。
水解: 路菲罗尼尔可以在酸性或碱性条件下水解,导致分子分解成更小的片段。
从这些反应中形成的主要产物取决于使用的特定条件和试剂。
科学研究应用
作用机制
路菲罗尼尔通过抑制脯氨酸4-羟化酶α发挥作用。这种酶负责胶原蛋白中脯氨酸残基的羟化,这对胶原蛋白三螺旋结构的稳定性至关重要。通过抑制这种酶,路菲罗尼尔破坏了羟化过程,导致胶原蛋白稳定性降低和纤维化减少。 路菲罗尼尔作用机制中涉及的分子靶点和途径包括抑制脯氨酸4-羟化酶α,以及随后的对胶原蛋白合成和稳定性的影响 .
相似化合物的比较
路菲罗尼尔可以与其他脯氨酸4-羟化酶α抑制剂进行比较,例如:
HOE 077: 另一种脯氨酸4-羟化酶α抑制剂,已被研究用于其对肝星状细胞和纤维化的影响.
沙菲罗尼尔: 一种与路菲罗尼尔类似的化合物,它也抑制脯氨酸4-羟化酶α,并在治疗纤维化方面具有潜在的治疗应用.
S 4682:
路菲罗尼尔在其特定的分子结构和开发历史中是独一无二的。 虽然其他化合物可能具有类似的作用机制,但路菲罗尼尔独特的化学结构及其对脯氨酸4-羟化酶α的特定影响使其与其他抑制剂区分开来 .
属性
IUPAC Name |
2-N,4-N-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-19-7-5-15-12(17)10-3-4-14-11(9-10)13(18)16-6-8-20-2/h3-4,9H,5-8H2,1-2H3,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCNGMPTCXPMNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=NC=C1)C(=O)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00155802 | |
| Record name | Lufironil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00155802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128075-79-6 | |
| Record name | N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128075-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lufironil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128075796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lufironil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00155802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUFIRONIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MMU177964 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


